molecular formula C29H21N3O2 B14703121 5-(Anthracen-9-YL)-3-(4-nitrophenyl)-1-phenyl-4,5-dihydro-1H-pyrazole CAS No. 21515-26-4

5-(Anthracen-9-YL)-3-(4-nitrophenyl)-1-phenyl-4,5-dihydro-1H-pyrazole

Cat. No.: B14703121
CAS No.: 21515-26-4
M. Wt: 443.5 g/mol
InChI Key: WSPCKMJZEZZASI-UHFFFAOYSA-N
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Description

5-(Anthracen-9-YL)-3-(4-nitrophenyl)-1-phenyl-4,5-dihydro-1H-pyrazole is a complex organic compound characterized by its unique structure, which includes anthracene, nitrophenyl, and phenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Anthracen-9-YL)-3-(4-nitrophenyl)-1-phenyl-4,5-dihydro-1H-pyrazole typically involves the reaction of anthracene-9-carbaldehyde with 4-nitrophenylhydrazine and phenylhydrazine under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as acetic acid, and requires refluxing for several hours to ensure complete reaction. The product is then purified using recrystallization techniques .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

5-(Anthracen-9-YL)-3-(4-nitrophenyl)-1-phenyl-4,5-dihydro-1H-pyrazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the nitro group to an amino group, resulting in different derivatives.

    Substitution: The compound can participate in electrophilic or nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or hydrogen gas (H₂) in the presence of a catalyst (e.g., palladium on carbon) are typically used.

    Substitution: Reagents such as halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) are used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amino derivatives. Substitution reactions can result in a variety of substituted pyrazole derivatives.

Scientific Research Applications

5-(Anthracen-9-YL)-3-(4-nitrophenyl)-1-phenyl-4,5-dihydro-1H-pyrazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-(Anthracen-9-YL)-3-(4-nitrophenyl)-1-phenyl-4,5-dihydro-1H-pyrazole involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to various enzymes and receptors, potentially inhibiting or modulating their activity. For example, it may interact with DNA or proteins, leading to changes in cellular processes. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    Anthracene derivatives: Compounds containing the anthracene moiety, such as anthracene-9-carbaldehyde.

    Nitrophenyl derivatives: Compounds with nitrophenyl groups, such as 4-nitrophenylhydrazine.

    Pyrazole derivatives: Compounds with the pyrazole ring, such as 1-phenyl-3-(4-nitrophenyl)-5-(2-thienyl)-4,5-dihydro-1H-pyrazole.

Uniqueness

5-(Anthracen-9-YL)-3-(4-nitrophenyl)-1-phenyl-4,5-dihydro-1H-pyrazole is unique due to its combination of anthracene, nitrophenyl, and phenyl groups, which confer distinct chemical and physical properties. This unique structure allows it to participate in a wide range of chemical reactions and exhibit diverse biological activities, making it a valuable compound for research and industrial applications .

Properties

CAS No.

21515-26-4

Molecular Formula

C29H21N3O2

Molecular Weight

443.5 g/mol

IUPAC Name

3-anthracen-9-yl-5-(4-nitrophenyl)-2-phenyl-3,4-dihydropyrazole

InChI

InChI=1S/C29H21N3O2/c33-32(34)24-16-14-20(15-17-24)27-19-28(31(30-27)23-10-2-1-3-11-23)29-25-12-6-4-8-21(25)18-22-9-5-7-13-26(22)29/h1-18,28H,19H2

InChI Key

WSPCKMJZEZZASI-UHFFFAOYSA-N

Canonical SMILES

C1C(N(N=C1C2=CC=C(C=C2)[N+](=O)[O-])C3=CC=CC=C3)C4=C5C=CC=CC5=CC6=CC=CC=C64

Origin of Product

United States

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